Methyl 3-(2,4-dichlorophenoxymethyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate
Description
The compound Methyl 3-(2,4-dichlorophenoxymethyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate belongs to the thieno[3,2-b]pyridine family, a class of heterocyclic systems known for diverse biological and electronic applications. Structurally, it features:
- A thieno[3,2-b]pyridine core fused with a thiophene and pyridine ring.
- A trifluoromethyl (CF₃) group at the 6-position, enhancing lipophilicity and metabolic stability.
- A methyl ester at the 2-position, influencing solubility and reactivity.
Properties
IUPAC Name |
methyl 3-[(2,4-dichlorophenoxy)methyl]-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl2F3NO3S/c1-25-16(24)15-10(7-26-12-3-2-9(18)5-11(12)19)14-13(27-15)4-8(6-23-14)17(20,21)22/h2-6H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSHQEINZFZMJHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(S1)C=C(C=N2)C(F)(F)F)COC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl2F3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
Methyl 3-(2,4-dichlorophenoxymethyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate is a complex organic compound with significant biological activity, particularly in the realm of cancer research. This article delves into its biological mechanisms, efficacy against various cancer cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thieno[3,2-b]pyridine core with multiple substituents:
- Dichlorophenoxy group : Enhances biological activity through potential interactions with cellular targets.
- Trifluoromethyl group : Increases lipophilicity and may influence pharmacokinetics.
The biological activity of this compound is primarily attributed to its ability to inhibit specific molecular targets involved in cancer cell proliferation and survival. Research indicates that it may induce apoptosis in cancer cells through the following mechanisms:
- Inhibition of Cyclooxygenase-2 (COX-2) : This enzyme is often overexpressed in tumors. Inhibition leads to reduced inflammation and tumor growth .
- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can trigger apoptosis pathways .
Cytotoxicity Studies
A series of studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes key findings:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast) | 0.05 | Induces apoptosis through ROS |
| MCF-7 (Breast) | 2.5 | Alters glycolytic metabolism |
| A375 (Melanoma) | 0.24 | Cell cycle arrest in G2/M phase |
| HCT116 (Colon) | 0.25 | Promotes apoptosis |
These studies utilized the MTT assay to determine cell viability post-treatment, revealing that the compound exhibits potent cytotoxicity at micromolar concentrations, particularly against aggressive breast cancer cell lines .
Case Studies
- Breast Cancer : In a study involving MDA-MB-231 and MCF-7 cell lines, treatment with the compound resulted in significant reductions in cell viability and alterations in metabolic profiles, indicating a shift towards apoptosis .
- Melanoma : The compound demonstrated high potency against A375 cells, leading to a marked decrease in cell proliferation and induction of apoptosis via ROS accumulation .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption characteristics due to its lipophilic nature. Studies indicate an intraperitoneal bioavailability of approximately 63.6% in animal models, supporting its potential for therapeutic use .
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that methyl 3-(2,4-dichlorophenoxymethyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate exhibits significant anticancer properties. It has been evaluated for its ability to inhibit cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. Compounds targeting CDK pathways have shown promise in halting tumor growth and inducing apoptosis in cancer cells.
- Case Study: CDK Inhibition
A study synthesized derivatives of this compound and tested their inhibitory effects on CDK2. The results indicated that certain modifications to the compound enhanced its potency against various cancer cell lines, including MCF-7 and HeLa cells. The most effective derivatives exhibited IC50 values comparable to established CDK inhibitors like dinaciclib .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound with target proteins involved in cancer progression. These studies suggest that the compound fits well within the active sites of CDK2 and CDK9, indicating a potential mechanism for its anticancer effects .
Neurotherapeutic Potential
Beyond oncology, there is emerging interest in the neurotherapeutic applications of this compound. Research indicates that similar thienopyridine derivatives have shown anticonvulsant properties, suggesting that this compound may also possess neuroprotective effects .
Data Tables
| Application Area | Description | Key Findings |
|---|---|---|
| Anticancer Activity | Inhibition of cyclin-dependent kinases (CDKs) | Effective against MCF-7 and HeLa cell lines |
| Molecular Docking | Binding affinity predictions with CDK proteins | High binding affinity observed |
| Neurotherapeutic Potential | Potential use as an anticonvulsant | Similar compounds show efficacy in seizure models |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of thieno[3,2-b]pyridines are highly substituent-dependent. Below is a comparative analysis:
*Calculated based on structural similarity to analogs.
Key Observations:
- Substituent Position: The 3-position substituent (e.g., 2,4-dichlorophenoxymethyl vs. pyridinyl or amino groups) critically influences electronic properties and binding interactions. The dichlorophenoxy group in the target compound may enhance hydrophobic interactions in biological systems compared to polar pyridinyl groups () .
- Trifluoromethyl Group : The 6-CF₃ group is a common feature across analogs, contributing to metabolic stability and membrane permeability.
- Biological Activity: Amino-substituted derivatives () exhibit potent antitumor activity, while ester derivatives () may prioritize electronic applications (e.g., semiconductors, ) .
Physicochemical and Electronic Properties
- Lipophilicity: The target compound’s Cl and CF₃ groups suggest higher logP than amino-substituted analogs (e.g., : XLogP3 = 5.2) .
- Solubility: Ester derivatives (e.g., ) exhibit lower aqueous solubility than amino-carboxylates (), which may limit bioavailability .
- Semiconductor Potential: Thienopyridines with extended π-conjugation (e.g., ) show promise in organic electronics, though the target compound’s dichlorophenoxy group may disrupt crystallinity .
Q & A
Basic: What are the common synthetic routes for preparing methyl esters of thieno[3,2-b]pyridine derivatives, and what reaction conditions are critical?
The synthesis of methyl esters in thieno[3,2-b]pyridine systems typically involves cyclization reactions, nucleophilic substitutions, or esterification under controlled conditions. For example, analogous compounds like methyl 3-(pyridin-2-yl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate (CAS 478080-11-4) are synthesized via coupling reactions in tetrahydrofuran (THF) with triethylamine (Et₃N) as a base, followed by column chromatography for purification . Key factors include:
- Solvent choice : Polar aprotic solvents (e.g., THF) enhance reaction homogeneity and stability of intermediates.
- Temperature control : Room temperature or mild heating (40–60°C) prevents decomposition of trifluoromethyl groups .
- Purification : Silica gel chromatography or recrystallization ensures high purity (>95%), critical for downstream applications.
Advanced: How can researchers optimize regioselectivity in the introduction of 2,4-dichlorophenoxymethyl substituents to the thieno[3,2-b]pyridine core?
Regioselectivity challenges arise due to competing nucleophilic sites on the thieno[3,2-b]pyridine scaffold. Strategies include:
- Directed metalation : Using lithium bases (e.g., LDA) at -78°C to deprotonate specific positions before introducing the dichlorophenoxymethyl group .
- Protecting groups : Temporarily blocking reactive amino or carboxylate groups (e.g., Boc protection) to direct substitution to the desired site .
- Computational modeling : DFT calculations predict electron density distribution, guiding reagent selection (e.g., electrophilic vs. nucleophilic agents) .
Basic: What spectroscopic and chromatographic methods are recommended for structural elucidation of this compound?
- NMR : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) identify substituent patterns (e.g., splitting of aromatic protons for dichlorophenyl groups). ¹⁹F NMR confirms trifluoromethyl integrity .
- LC-MS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H]+ at ~475 m/z) and detects impurities .
- X-ray crystallography : Resolves ambiguities in regiochemistry, particularly for distinguishing thieno[3,2-b] vs. [2,3-b] isomers .
Advanced: How do electronic effects of the 2,4-dichlorophenoxymethyl and trifluoromethyl groups influence the compound’s reactivity in cross-coupling reactions?
The electron-withdrawing trifluoromethyl group deactivates the pyridine ring, reducing electrophilic substitution but enhancing stability toward oxidation. Conversely, the 2,4-dichlorophenoxymethyl moiety introduces steric hindrance, which can:
- Limit Buchwald–Hartwig amination : Requires bulky ligands (e.g., XPhos) to prevent side reactions .
- Modulate Suzuki coupling : Electron-deficient aryl boronic acids react preferentially at the 3-position of the thieno ring .
Contradictions in reactivity (e.g., unexpected C–H activation) should be analyzed via kinetic isotope effects or Hammett plots .
Basic: What in vitro assays are suitable for preliminary evaluation of biological activity in similar thieno[3,2-b]pyridine derivatives?
- Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease targets) using ATP/NADH cofactors to quantify IC₅₀ values .
- Cellular uptake : LC-MS/MS quantifies intracellular concentrations in HEK-293 or HepG2 cells, correlating with logP values (predicted ~3.5 for this compound) .
- Cytotoxicity : MTT assays identify baseline toxicity (EC₅₀) in cancer vs. normal cell lines .
Advanced: How can researchers resolve discrepancies between computational predictions and experimental data in structure-activity relationship (SAR) studies?
Common discrepancies include mismatched binding affinities or metabolic stability. Mitigation strategies:
- Conformational sampling : MD simulations over 100+ ns account for ligand flexibility in docking studies .
- Metabolite profiling : LC-HRMS identifies unexpected oxidative or hydrolytic degradation products (e.g., ester cleavage) .
- Crystallographic validation : Co-crystal structures of the compound with target proteins (e.g., kinases) reconcile docking poses with empirical data .
Basic: What are the stability considerations for storing this compound, and how can degradation be minimized?
- Storage : -20°C under argon in amber vials to prevent photodegradation of the dichlorophenyl group .
- Hygroscopicity : Trifluoromethyl groups may attract moisture; store with desiccants (e.g., silica gel) .
- Analytical monitoring : Regular HPLC checks (C18 column, acetonitrile/water gradient) detect hydrolyzed carboxylic acid derivatives .
Advanced: What strategies enable selective functionalization of the thieno[3,2-b]pyridine core for library synthesis?
- Parallel synthesis : Use of diverse electrophiles (e.g., aryl halides, sulfonating agents) under Pd-catalyzed conditions .
- Click chemistry : Azide-alkyne cycloaddition at the 3-position introduces triazole moieties for probing π-π interactions .
- Late-stage diversification : Bromination at the 6-position (NBS/THF) allows Suzuki couplings without disrupting the ester group .
Basic: What computational tools are recommended for predicting the physicochemical properties of this compound?
- logP and solubility : SwissADME or MarvinSuite estimates lipophilicity (cLogP ~3.8) and aqueous solubility (<10 µM) .
- pKa : ACD/Labs software predicts the carboxylate group’s pKa (~4.2), critical for ionization in biological media .
- ADMET : ADMETLab 2.0 forecasts CYP450 inhibition risks (e.g., CYP3A4) and plasma protein binding (>90%) .
Advanced: How can researchers address low yields in the final esterification step of the synthesis?
Low yields (<40%) often stem from steric hindrance or competing side reactions. Solutions:
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min at 100°C vs. 24 hr conventional) and improves efficiency .
- Catalytic systems : DMAP or HOBt accelerates ester formation via intermediate activation .
- In situ monitoring : ReactIR tracks carbonyl stretching (1700–1750 cm⁻¹) to optimize reaction quenching .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
